Mal-PEG3-CH2COOH, identified by the CAS number 518044-38-7, is a chemical compound that plays a significant role in bioconjugation and organic synthesis. This compound is a derivative of polyethylene glycol, specifically featuring a maleimide group, a polyethylene glycol spacer consisting of three ethylene glycol units, and a carboxylic acid group. The maleimide functional group enables selective reactions with thiol-containing biomolecules, such as proteins and peptides, facilitating the formation of stable conjugates essential for various biomedical applications .
Mal-PEG3-CH2COOH is classified under polyethylene glycol derivatives and is widely utilized in pharmaceutical research and development. It is particularly valuable in drug delivery systems due to its biocompatibility and ability to enhance the pharmacokinetic properties of therapeutic agents. The compound's structure allows for site-specific conjugation, making it an important tool in the fields of medicinal chemistry and biotechnology .
The synthesis of Mal-PEG3-CH2COOH typically involves the following steps:
These steps culminate in the formation of Mal-PEG3-CH2COOH, which can be characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity .
Mal-PEG3-CH2COOH consists of:
The molecular structure allows for efficient conjugation with thiols through the maleimide moiety while providing versatility for further modifications via the carboxylic acid .
Mal-PEG3-CH2COOH primarily undergoes thiol-maleimide reactions, which are characterized by:
These reactions are crucial for creating bioconjugates used in drug delivery systems and diagnostic applications .
The mechanism of action for Mal-PEG3-CH2COOH involves:
This mechanism facilitates targeted delivery to specific tissues or cells while minimizing off-target effects .
Mal-PEG3-CH2COOH exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in biomedicine, particularly in drug formulation .
Mal-PEG3-CH2COOH is utilized in several scientific applications:
Maleimide-functionalized polyethylene glycol (PEG) derivatives represent a cornerstone of modern bioconjugation strategies due to their precise reactivity, water solubility enhancement, and ability to create stable biomolecular complexes. Mal-PEG3-CH₂COOH—chemically designated as 3-(2,2-bis((2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)amino)acetic acid—features three key functional domains: a maleimide "warhead" for thiol-specific conjugation, a triethylene glycol spacer (PEG3), and a terminal carboxylic acid for further derivatization. The maleimide group undergoes rapid Michael addition with thiols (–SH) at physiological pH (6.5–7.5), forming irreversible thioether bonds critical for linking peptides, antibodies, or drug payloads [2] [9]. Unlike aliphatic crosslinkers, the PEG spacer confers hydrophilicity, reduces aggregation, and minimizes steric interference in biological interactions. For instance, studies show PEG spacers increase hydrodynamic radius by 15–40% compared to alkyl chains of equivalent length, significantly enhancing solubility and bioavailability of conjugated therapeutics [7] [9].
Table 1: Key Properties of Mal-PEG3-CH₂COOH
Property | Value/Characteristic |
---|---|
Molecular Formula | C₁₃H₁₉NO₇ |
Molecular Weight | 301.3 g/mol |
Reactive Groups | Maleimide (thiol-reactive), Carboxylic Acid (amine-reactive) |
PEG Spacer Length | Triethylene glycol (PEG3, ~12 atoms) |
Solubility | High in water and polar organic solvents |
Primary Applications | Drug delivery systems, peptide conjugation, surface functionalization |
The carboxylic acid terminus enables secondary conjugation via carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), allowing sequential assembly of multicomponent systems like antibody-drug conjugates (ADCs) or nanoparticle coatings. This bifunctionality supports heterofunctional conjugation architectures impossible with homobifunctional linkers [9] [10]. For example, in cancer therapeutics, Mal-PEG3-CH₂COOH facilitates the construction of dual-drug conjugates where SN-38 (a topoisomerase inhibitor) and rucaparib (a PARP inhibitor) are co-delivered via a transferrin-receptor-targeted peptide, significantly enhancing blood-brain barrier penetration and tumor-specific cytotoxicity [4].
The evolution of PEG-based linkers reflects a paradigm shift from non-specific alkyl spacers to discrete, hydrophilic architectures. Early drug conjugates (1970s–1980s) utilized succinimidyl esters or imidoesters for amine coupling but suffered from poor solubility and hydrolytic instability. The introduction of PEG spacers in the 1990s addressed these limitations by leveraging ethylene oxide repeats to confer "stealth" properties, reduce immunogenicity, and prolong circulation half-life [3] [7]. Triethylene glycol (PEG3) emerged as an optimal compromise between flexibility, length, and synthetic accessibility. At ~17.6 Å in extended conformation, PEG3 provides sufficient distance to prevent steric clashes in receptor-ligand interactions while remaining short enough to avoid excessive hydration delays in drug release kinetics [7] [9].
Table 2: Evolution of Spacer Groups in Bioconjugation
Era | Spacer Type | Limitations | Advancements with PEG3 |
---|---|---|---|
Pre-1990s | Alkyl chains (e.g., C6–C12) | Hydrophobicity, aggregation | High water solubility |
1990s | Long-chain PEG (>PEG24) | Slow drug release, renal clearance issues | Balanced size (301 Da), efficient renal filtration avoidance |
2000s | Heterobifunctional (NHS-maleimide) | Hydrolysis susceptibility | pH-stable maleimide-thiol coupling |
The development of discrete PEG reagents—monodisperse chains synthesized via iterative coupling rather than polymerization—marked a critical milestone. Unlike polydisperse PEG polymers (PDI >1.1), discrete PEG3 ensures batch-to-batch reproducibility in drug-linker ratios, a regulatory requirement for clinical therapeutics [7]. For instance, lysine-core branched PEGs (PEG2) demonstrated superior protein shielding compared to linear equivalents but required complex purification. Mal-PEG3-CH₂COOH simplified this by enabling controlled, stepwise conjugation via orthogonal maleimide/acid groups [7] [10]. Applications expanded with the discovery that cathepsin B-cleavable linkers (e.g., Val-Ala dipeptides) coupled to PEG3 spacers enable tumor-specific drug release, leveraging lysosomal protease overexpression in cancers [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0